molecular formula C12H11N3S2 B12894774 Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate

Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate

Cat. No.: B12894774
M. Wt: 261.4 g/mol
InChI Key: QLFMRPSRHPKZMB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃S₂. This compound is known for its unique structure, which includes a quinoline ring system fused with a hydrazinecarbodithioate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate typically involves the condensation of quinoline-2-carbaldehyde with methyl hydrazinecarbodithioate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Methyl 2-(quinolin-2-ylmethylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined quinoline and hydrazinecarbodithioate structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H11N3S2

Molecular Weight

261.4 g/mol

IUPAC Name

methyl N-[(E)-quinolin-2-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C12H11N3S2/c1-17-12(16)15-13-8-10-7-6-9-4-2-3-5-11(9)14-10/h2-8H,1H3,(H,15,16)/b13-8+

InChI Key

QLFMRPSRHPKZMB-MDWZMJQESA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CSC(=S)NN=CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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